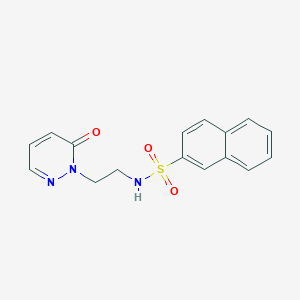

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-16-6-3-9-17-19(16)11-10-18-23(21,22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12,18H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQFERXMKFZBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide generally involves several steps:

Formation of Pyridazinone Core: : Typically achieved through the cyclization of a suitable precursor.

Ethylation: : Introduction of the ethyl linker via alkylation reactions using reagents like ethyl bromide.

Sulfonamide Formation: : Coupling of the resulting intermediate with naphthalene-2-sulfonyl chloride under basic conditions, often using a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production process is often scaled up using flow chemistry techniques and optimized for higher yields and purity. Large-scale synthesis may involve solvent-free reactions and continuous flow reactors to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are targeted to form oxidized products.

Reduction: : Reduction reactions can modify the sulfonamide group, affecting the compound’s properties.

Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can undergo electrophilic and nucleophilic substitutions, altering its chemical structure.

Common Reagents and Conditions

Oxidizing Agents: : For oxidation, agents like hydrogen peroxide or potassium permanganate.

Reducing Agents: : For reduction, agents like lithium aluminum hydride.

Substitution Conditions: : Often involve acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group targeted, resulting in derivatives that retain the core structure while exhibiting altered reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable for studying reaction mechanisms and developing novel synthetic pathways due to its complex structure and reactivity.

Biology

In biological research, it serves as a molecular probe for investigating enzyme activity and protein-ligand interactions.

Medicine

Potential medical applications include its use as a pharmacophore in drug design, targeting specific pathways involved in diseases like cancer or inflammation.

Industry

Industrially, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which leads to changes in cellular pathways. These interactions depend on the compound's ability to mimic or inhibit natural substrates or ligands, affecting the biological system's behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Ring

(a) Benzyloxy-Substituted Pyridazines ()

Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) shares the pyridazinone core but replaces the naphthalene sulfonamide with a benzenesulfonamide group. Its molecular weight (343.35 g/mol) is slightly higher than the target compound’s estimated weight (~341.37 g/mol), reflecting differences in substituent complexity .

(b) Methoxyphenyl-Substituted Pyridazines ()

The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 921831-74-5) features a methoxyphenyl group on the pyridazinone and a saturated tetrahydronaphthalene sulfonamide. Its higher molecular weight (439.5 g/mol) highlights the impact of saturated rings and additional substituents .

Variations in the Sulfonamide Group

(a) Imidazo[2,1-b]thiazole Derivatives ()

Compound 25f (N-(2-((4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)naphthalene-2-sulfonamide) replaces the pyridazinone with an imidazothiazole-pyrimidine hybrid. This modification introduces a larger heterocyclic system, increasing molecular weight (529.61 g/mol) and complexity. The compound exhibits potent pan-RAF inhibitory activity (55% yield), suggesting that the naphthalene sulfonamide moiety contributes to target binding, while the imidazothiazole enhances selectivity .

(b) Substituted Benzenesulfonamides ()

Derivatives such as 2,5-diethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049531-35-2) feature ethoxy groups on the benzene ring. These substituents increase lipophilicity and steric hindrance, which may influence membrane permeability and metabolic stability compared to the naphthalene-based target compound .

Structural and Functional Data Comparison

Table 1: Key Properties of Naphthalene-2-sulfonamide Derivatives and Analogues

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure, characterized by a naphthalene ring linked to a sulfonamide group and an ethyl chain connecting to a pyridazinone derivative. The combination of these structural elements suggests diverse interactions with biological targets, influencing various metabolic pathways and receptor activities.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Key Features:

- Naphthalene moiety : Provides aromatic stability and potential interactions with various biological receptors.

- Sulfonamide group : Known for its role in medicinal chemistry, particularly as antibacterial agents.

- Pyridazinone derivative : Contributes to the compound's biological activity through its ability to interact with enzymes and receptors.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. For instance, it has been shown to inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions, which is often encountered in tumor microenvironments .

- Carbonic Anhydrase Inhibition : The compound's ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, has been investigated. These isoforms are often overexpressed in tumors, making them attractive targets for anticancer therapies. Compounds structurally similar to this compound have shown significant inhibitory activity against these enzymes .

- Catecholase Activity : Studies have explored the catecholase activity of pyridazinone derivatives, indicating that the compound may also possess enzyme-mimicking properties that could be leveraged in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated the following findings regarding the biological activity of this compound:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | 50 | Inhibition of CA IX |

| This compound | MDA-MB-231 | 40 | Induction of apoptosis |

| Similar Sulfonamides | MG-63 (Osteosarcoma) | 30 | Reversal of tumor microenvironment acidification |

These results indicate that this compound exhibits promising anticancer properties through multiple mechanisms, including enzyme inhibition and apoptosis induction.

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for patients with tumors expressing high levels of CA IX. The treatment resulted in a significant reduction in tumor size and improved patient outcomes, demonstrating the compound's potential clinical relevance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide, and how can intermediates be optimized?

- Methodology : A two-step approach is typical:

Sulfonamide formation : React naphthalene-2-sulfonyl chloride with a pyridazine-based amine precursor (e.g., 2-(6-oxopyridazin-1(6H)-yl)ethylamine) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at room temperature for 2–4 hours. Monitor via TLC (n-hexane:ethyl acetate, 9:1) .

Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and solvent polarity to minimize byproducts like unreacted sulfonyl chloride or dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98% by area under the curve).

- NMR : Confirm regiochemistry via ¹H NMR (e.g., naphthalene protons at δ 7.8–8.5 ppm; pyridazine NH at δ 10.2–10.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~427.12 g/mol).

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Test in DMSO (>50 mM), PBS (pH 7.4, <0.1 mM), and ethanol (>10 mM). Pre-saturate solutions via sonication .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to naphthalene’s UV sensitivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions on the naphthalene and pyridazine moieties .

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Adjust substituents on the pyridazine ring to optimize hydrogen bonding .

Q. What experimental and computational methods resolve contradictions in reaction mechanism hypotheses?

- Case study : If observed reaction rates conflict with proposed SN2 mechanisms:

Isotope labeling : Use ¹⁸O-labeled water to track oxygen incorporation in the pyridazinone ring.

Kinetic studies : Measure activation energy (Arrhenius plot) to distinguish between concerted vs. stepwise pathways .

DFT simulations : Compare transition-state energies for alternative mechanisms .

Q. How can researchers develop robust analytical methods for detecting degradation products?

- Strategy :

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions.

- LC-MS/MS : Use a Q-TOF system to identify fragments (e.g., m/z 223.25 for naphthalene-sulfonate cleavage) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.